N-(2-bromophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a synthetic organic compound classified under quinoline derivatives, known for their diverse biological activities and potential applications in medicinal chemistry. This compound features a complex structure that includes a quinoline core, a pyridine ring, and a brominated phenyl group, making it a subject of interest in various scientific fields.
The compound can be sourced from chemical suppliers and databases such as PubChem and Sigma-Aldrich, which provide comprehensive data on its properties, synthesis methods, and applications. The molecular formula is with a molecular weight of approximately 404.3 g/mol.
N-(2-bromophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide falls under the category of heterocyclic compounds and is particularly noted for its potential pharmacological properties, including antimicrobial and anticancer activities.
The synthesis of N-(2-bromophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) may be employed for purification.
The molecular structure of N-(2-bromophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide features:
N-(2-bromophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide can undergo various chemical reactions:
Reactions are typically carried out under controlled conditions to ensure selectivity and yield. Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are employed for characterization.
The mechanism of action for N-(2-bromophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide largely depends on its biological targets. Quinoline derivatives are known to interact with various cellular components:
Key physical properties include:
| Property | Value |
|---|---|
| Melting Point | 305–309 °C |
| Solubility | Soluble in organic solvents |
| Appearance | Powder |
Chemical properties include stability under various conditions, reactivity towards electrophiles/nucleophiles, and compatibility with different solvents.
N-(2-bromophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide has several applications:
The structural architecture of N-(2-bromophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide exemplifies precision in pharmacophore hybridization. This tripartite scaffold merges three distinct bioactive elements:
Table 1: Pharmacophoric Components and Their Functional Roles
| Structural Element | Key Functional Properties | Biological Relevance |
|---|---|---|
| Quinoline ring (C4-carboxamide) | Planar aromatic system, hydrogen bond donor/acceptor | DNA intercalation, gyrase inhibition [1] |
| Pyridin-3-yl at C2 | Hydrogen bond acceptor, dipole enhancement | Target anchoring in kinase/phosphodiesterase domains [4] |
| 2-Bromophenyl amide | Hydrophobic bulk, steric hindrance, electronic effects | Enhanced membrane permeability, target specificity [2] |
Molecular modeling confirms that this hybridization creates a >40° dihedral angle between quinoline and bromophenyl planes, balancing rigidity and flexibility for optimal target engagement. The carbonyl linker between quinoline and bromophenyl further enables critical hydrogen bonding with residues like Arg265 in bacterial gyrase [1] [6].
Strategic bioisosteric modifications significantly enhance the compound's drug-like properties:
Table 2: Bioisosteric Impact on Biological Activity
| Bioisostere | Structural Change | Biological Outcome | Reference |
|---|---|---|---|
| Hydrazine (open chain) | –CO–NH–NH– linker | Moderate gyrase inhibition (MIC: 12.5–50 µg/mL) | [1] |
| Pyrazole (cyclic hydrazine) | Cyclized N–N-containing heterocycle | Enhanced activity (IC₅₀: 8.45 μM vs. S. aureus gyrase) | [1] |
| 1,3,4-Oxadiazole | –CO–NH– → oxadiazole | Improved metabolic stability (MIC: 4.0 µg/mL vs. S. pneumoniae) | [3] [6] |
Quantum mechanical calculations confirm that oxadiazole bioisosteres reduce amide bond hydrolysis susceptibility by increasing the C–N rotational barrier by ∼8 kcal/mol compared to traditional amides [3].
This compound’s scaffold enables simultaneous targeting of evolutionarily conserved enzymes in infectious and neoplastic pathologies:
Table 3: Dual-Targeting Pharmacological Profiles
| Target System | Molecular Target | Activity Metrics | Structural Basis |
|---|---|---|---|
| Bacterial pathogens | DNA gyrase (GyrB subunit) | IC₅₀: 8.45–33.64 µM [1] | Br-mediated hydrophobic pocket occupancy |
| Cancer cells | PDE3A catalytic domain | IC₅₀: 7.55–26.10 µM [8] | Pyridine-Zn²⁺ coordination, quinoline-DNA intercalation |
| Mycobacterial species | Enoyl-ACP reductase (InhA) | MIC: 6.25 µg/mL [9] | Bromophenyl steric blockade of substrate tunnel |
CAS No.: 13836-70-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7